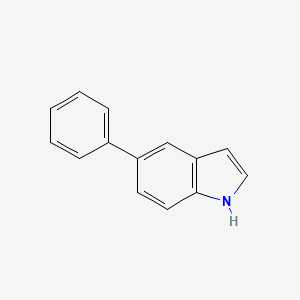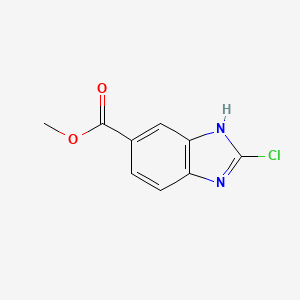
Methyl 2-chloro-1H-benzimidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-chloro-1H-benzimidazole-5-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .
Synthesis Analysis
The targeted methyl 1H-benzimidazole-5-carboxylates were synthesized by the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3 .Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Chemical Reactions Analysis
Benzimidazole and its derivatives exert anticancer effects through various mechanisms . One of the mechanisms involves metallointercalators (e.g., cisplatin) which form a dual-inhibition mode (i.e., intercalation and metal coordination) that leads to irreversible binding and ultimately induces cancer cell death .Aplicaciones Científicas De Investigación
DNA Topoisomerase Inhibition
Methyl 2-chloro-1H-benzimidazole-5-carboxylate and its derivatives exhibit potential as inhibitors of mammalian type I DNA topoisomerases. This is illustrated by the study of different 1H-benzimidazole derivatives, where certain compounds showed potent inhibition of topoisomerase I activity. This property makes them relevant in the context of cancer research and treatment strategies (Alpan, Gunes, & Topçu, 2007).
Antineoplastic and Antifilarial Agents
A class of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, including methyl and ethyl variants, demonstrated significant antineoplastic and antifilarial activities. These compounds, which include modifications to the benzimidazole structure, showed notable growth inhibition in L1210 cells and in vivo antifilarial activity against several parasites in jirds (Ram et al., 1992).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from benzimidazole precursors, exhibited considerable antibacterial and cytotoxic properties in vitro. Among the synthesized compounds, some displayed notable antibacterial activity, and others showed pronounced cytotoxic activity, indicating their potential in antimicrobial and cancer therapies (Noolvi et al., 2014).
Facile Synthesis for Research Applications
Research has also focused on developing mild and efficient synthesis methods for benzimidazole derivatives. This advancement in synthesis techniques facilitates the exploration and production of benzimidazole-based compounds for various scientific applications (Zhu, Skupinska, & Mceachern, 2006).
Antileukemic Agents
Some derivatives of methyl 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid were evaluated as potential chemotherapeutic agents. These derivatives showed significant antileukemic properties, indicating their potential as novel treatments for leukemia (Gowda et al., 2009).
Direcciones Futuras
Benzimidazole and its derivatives are considered a high priority for the development of new entities targeting malignant cells . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .
Propiedades
IUPAC Name |
methyl 2-chloro-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUYGJVCPXGJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-1H-benzimidazole-5-carboxylate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
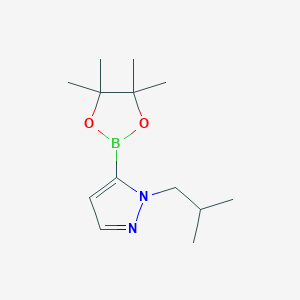
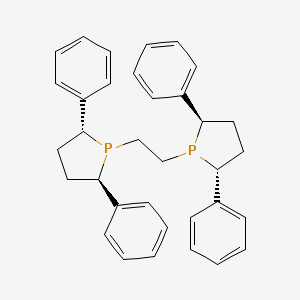
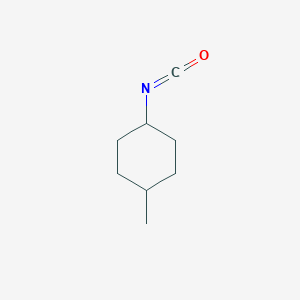
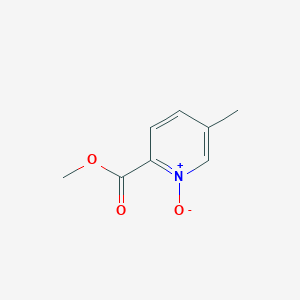
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
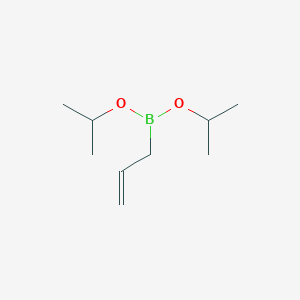
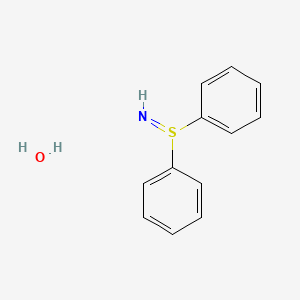
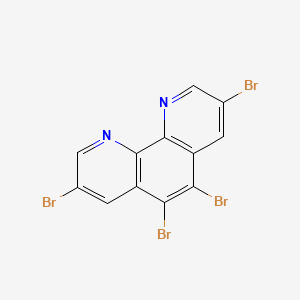
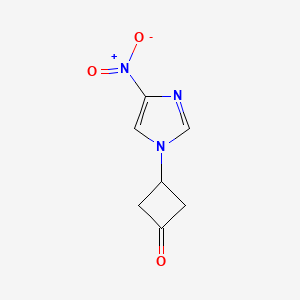
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
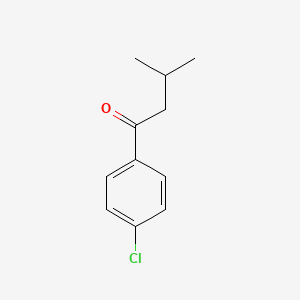
![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)
